3-[(2-Methylthio)phenyl]-1-propene
Overview
Description
3-[(2-Methylthio)phenyl]-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylthio)phenyl]-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylthio)phenyl]-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the propene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted phenyl and propene derivatives.
Scientific Research Applications
3-[(2-Methylthio)phenyl]-1-propene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylthio)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)phenyl isocyanate
- 3-(Methylthio)phenyl isothiocyanate
- Thiazole derivatives
Uniqueness
3-[(2-Methylthio)phenyl]-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific domains .
Properties
IUPAC Name |
1-methylsulfanyl-2-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJIVERXSAYVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510489 | |
Record name | 1-(Methylsulfanyl)-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51130-00-8 | |
Record name | 1-(Methylsulfanyl)-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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